molecular formula C16H22N2O2 B1442302 (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline CAS No. 868775-42-2

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B1442302
M. Wt: 274.36 g/mol
InChI Key: DUNVGWVSYJMHGH-BXUZGUMPSA-N
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Description

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline, also known as Boc-HPPQ, is an organic compound with a unique chemical structure. It is a cyclic, unsaturated hydrocarbon that contains a pyrrolo[3,2-c]quinoline core with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-HPPQ is used as a synthetic intermediate in the production of pharmaceuticals, pesticides, and other chemicals. The synthesis of Boc-HPPQ is a complex process, which involves a number of steps. In

Scientific Research Applications

1. Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

2. Photovoltaic Applications

Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity . This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors . We have also outlined various methods for testing the compounds for application . Finally, we present the implementation of quinoline derivatives in photovoltaic cells .

3. Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been demonstrated to be good materials for the emission layer of organic light-emitting diodes (OLEDs) . The architecture and design of these OLEDs are described in the literature, and their performance and characteristics have been studied .

4. Transistors

Quinoline derivatives are also used in transistors . The specific properties that make them suitable for this application are not detailed in the source, but it’s likely related to their electronic properties .

5. Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, quinoline derivatives are known to have a wide range of biological activities, which could potentially be harnessed in biomedical applications .

6. Synthetic Organic Chemistry

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

7. Dye-Sensitized Solar Cells

Quinoline derivatives have been used in dye-sensitized solar cells . The compounds’ properties for photovoltaic applications are detailed, including absorption spectra and energy levels . The performance for polymer solar cells and dye-synthesized solar cells was highlighted .

8. Green Reaction Protocols

Quinoline derivatives have been synthesized using green reaction protocols . These protocols are useful for the construction and functionalization of quinoline derivatives . The main part of this review focuses on and highlights these synthesis procedures .

9. Ultrasound Irradiation Reactions

Ultrasound irradiation reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

10. Transition Metal Catalyzed Reactions

Transition metal catalyzed reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

11. Ionic Liquid Mediated Reactions

Ionic liquid mediated reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

properties

IUPAC Name

tert-butyl (3aR,9bR)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNVGWVSYJMHGH-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Reactant of Route 2
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Reactant of Route 3
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Reactant of Route 4
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Reactant of Route 5
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Reactant of Route 6
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline

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